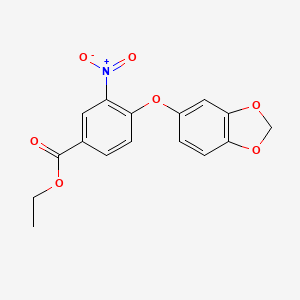
Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate is an organic compound that features a benzodioxole moiety linked to a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrobenzoic acid and 1,3-benzodioxole.
Esterification: The 4-nitrobenzoic acid is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 4-nitrobenzoate.
Ether Formation: The ethyl 4-nitrobenzoate is then reacted with 1,3-benzodioxole in the presence of a base such as potassium carbonate and a phase transfer catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products
Reduction: Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Quinone derivatives of the benzodioxole moiety.
Scientific Research Applications
Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic properties.
Biological Studies: It is used in studies investigating the biological activity of benzodioxole derivatives, including their antioxidant and antimicrobial properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate depends on its application:
Medicinal Chemistry: The compound may act by interacting with specific enzymes or receptors in the body, leading to therapeutic effects.
Biological Activity: The benzodioxole moiety is known to interact with biological membranes and proteins, potentially leading to antimicrobial or antioxidant effects.
Comparison with Similar Compounds
Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate can be compared with other benzodioxole derivatives:
Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-aminobenzoate: Similar structure but with an amine group instead of a nitro group, leading to different reactivity and biological activity.
Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-hydroxybenzoate: Contains a hydroxyl group, which can lead to different hydrogen bonding interactions and solubility properties.
Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-methoxybenzoate: The methoxy group can influence the compound’s electronic properties and reactivity.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the benzodioxole moiety in chemical synthesis and research.
Properties
Molecular Formula |
C16H13NO7 |
|---|---|
Molecular Weight |
331.28 g/mol |
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate |
InChI |
InChI=1S/C16H13NO7/c1-2-21-16(18)10-3-5-13(12(7-10)17(19)20)24-11-4-6-14-15(8-11)23-9-22-14/h3-8H,2,9H2,1H3 |
InChI Key |
ZSNYKCXGLDMSLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















